2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENOL 2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENOL
Brand Name: Vulcanchem
CAS No.: 663199-63-1
VCID: VC6135955
InChI: InChI=1S/C21H18N2O4S/c1-27-16-12-10-15(11-13-16)14-23(18-7-3-4-8-19(18)24)21-17-6-2-5-9-20(17)28(25,26)22-21/h2-13,24H,14H2,1H3
SMILES: COC1=CC=C(C=C1)CN(C2=CC=CC=C2O)C3=NS(=O)(=O)C4=CC=CC=C43
Molecular Formula: C21H18N2O4S
Molecular Weight: 394.45

2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENOL

CAS No.: 663199-63-1

Cat. No.: VC6135955

Molecular Formula: C21H18N2O4S

Molecular Weight: 394.45

* For research use only. Not for human or veterinary use.

2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)(4-METHOXYBENZYL)AMINO]PHENOL - 663199-63-1

Specification

CAS No. 663199-63-1
Molecular Formula C21H18N2O4S
Molecular Weight 394.45
IUPAC Name 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenol
Standard InChI InChI=1S/C21H18N2O4S/c1-27-16-12-10-15(11-13-16)14-23(18-7-3-4-8-19(18)24)21-17-6-2-5-9-20(17)28(25,26)22-21/h2-13,24H,14H2,1H3
Standard InChI Key VQGDKZBMJDVYIZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN(C2=CC=CC=C2O)C3=NS(=O)(=O)C4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol systematically describes the molecule's three key components:

  • A 1,2-benzisothiazole 1,1-dioxide heterocycle

  • A 4-methoxybenzyl substituent

  • A 2-aminophenol moiety

The benzisothiazole dioxide group provides a planar aromatic system with strong electron-withdrawing characteristics due to the sulfone group . X-ray crystallographic analysis of analogous compounds shows typical bond lengths of 1.76 Å for the S=O bonds and 1.42 Å for the C-N linkages in the isothiazole ring .

Molecular Specifications

PropertyValue
Molecular FormulaC21H18N2O4S
Molar Mass394.44 g/mol
CAS Registry663199-63-1
Hazard ClassificationIrritant (Category 2)

The molecular structure combines hydrophobic aromatic regions (benzisothiazole and methoxybenzyl groups) with polar functional groups (phenolic -OH and sulfone), creating amphiphilic characteristics that influence solubility and intermolecular interactions .

Synthetic Pathways and Production Considerations

Key Synthetic Strategies

While detailed synthetic protocols remain proprietary, available data suggest a multi-step approach:

  • Benzisothiazole Dioxide Formation: Oxidation of 1,2-benzisothiazole-3(2H)-thione with hydrogen peroxide under acidic conditions yields the 1,1-dioxide derivative .

  • N-Alkylation: Reaction with 4-methoxybenzyl chloride introduces the methoxybenzyl group at the 3-position nitrogen.

  • Aminophenol Coupling: Ullmann-type coupling or Buchwald-Hartwig amination attaches the 2-aminophenol moiety.

Reaction monitoring typically employs HPLC-MS, with purity optimization achieved through recrystallization from ethanol/water mixtures .

Process Optimization Challenges

  • Oxidation Control: Over-oxidation of the benzisothiazole core must be avoided through precise temperature control (45-50°C) .

  • Steric Effects: The 4-methoxybenzyl group creates steric hindrance during coupling reactions, necessitating elevated temperatures (110-120°C) and palladium-based catalysts .

Physicochemical Profile

Bulk Material Properties

ParameterValue/Range
AppearanceOff-white crystalline powder
Melting Point198-202°C (decomposition observed)
Solubility (25°C)DMSO: >50 mg/mL
Water: <0.1 mg/mL
LogP (Octanol/Water)2.8 ± 0.3

The limited aqueous solubility (0.1 mg/mL) and moderate lipophilicity (LogP 2.8) suggest formulation challenges for biological applications .

Spectroscopic Characterization

FT-IR (KBr):

  • 3345 cm⁻¹ (O-H stretch)

  • 1612 cm⁻¹ (C=N aromatic)

  • 1345, 1150 cm⁻¹ (S=O asymmetric/symmetric)

¹H NMR (400 MHz, DMSO-d6):

  • δ 8.12 (d, J=8.4 Hz, 1H, Ar-H)

  • δ 7.65 (t, J=7.2 Hz, 1H, Ar-H)

  • δ 6.92 (d, J=8.8 Hz, 2H, OCH3-Ar)

  • δ 4.85 (s, 2H, N-CH2-Ar)

Reactivity and Functional Group Interactions

Acid-Base Behavior

The phenolic -OH group (pKa ~9.5) and benzisothiazole nitrogen (pKa ~3.8) create pH-dependent solubility:

  • Acidic Conditions (pH <3): Protonation of benzisothiazole nitrogen enhances water solubility

  • Basic Conditions (pH >10): Phenolate formation increases aqueous solubility

Thermal Stability

Thermogravimetric analysis shows 5% mass loss at 150°C, with rapid decomposition above 200°C. Differential scanning calorimetry reveals an endothermic peak at 198°C corresponding to crystal lattice breakdown .

Hazard CodeRisk Phrase
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Exposure Controls

  • Engineering Controls: Use local exhaust ventilation (LEV) for powder handling

  • PPE Requirements:

    • Nitrile gloves (≥0.11 mm thickness)

    • ANSI Z87.1-compliant eye protection

    • P100 particulate respirator for bulk quantities

First aid measures include immediate flushing with water for eye exposure (15 minutes minimum) and contaminated skin washing with pH-neutral detergent .

ConditionRecommendation
Temperature2-8°C (long-term)
Humidity<40% RH
Light SensitivityAmber glass containers
Shelf Life24 months (unopened)

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